Ethyl 3-amino-5-(methylthio)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-5-(methylthio)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and a methylthio group attached to a pentanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-5-(methylthio)pentanoate can be synthesized through the esterification of 3-amino-5-(methylthio)pentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of the starting materials to the ester product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-amino-5-(methylthio)pentanoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-5-(methylthio)pentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of ethyl 3-amino-5-(methylthio)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-5-(methylthio)pentanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-5-(methylthio)butanoate: Similar structure but with a shorter carbon chain.
Ethyl 3-amino-5-(ethylthio)pentanoate: Similar structure but with an ethylthio group instead of a methylthio group.
Ethyl 3-amino-5-(methylthio)hexanoate: Similar structure but with a longer carbon chain.
The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which can influence its reactivity and interactions in various applications .
Eigenschaften
Molekularformel |
C8H17NO2S |
---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
ethyl 3-amino-5-methylsulfanylpentanoate |
InChI |
InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
IUOGKHWXMHRCFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.